3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide
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Overview
Description
3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolidine ring attached to a benzothiadiazine core, which is further substituted with a dioxide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves the following steps:
Formation of the Benzothiadiazine Core: The benzothiadiazine core can be synthesized through the reaction of o-phenylenediamine with sulfur dioxide and an appropriate oxidizing agent.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzothiadiazine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents .
Chemical Reactions Analysis
Types of Reactions
3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the dioxide group to a sulfide or thiol group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzothiadiazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .
Scientific Research Applications
3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: This compound shares the benzothiadiazine core but lacks the pyrrolidine moiety.
2H-Benzo[e]-[1,2,4]thiadiazine 1,1-dioxide: Another derivative with a different substitution pattern on the benzothiadiazine ring.
Uniqueness
3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain molecular targets and increases its potential for therapeutic applications .
Properties
Molecular Formula |
C12H17N3O2S |
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Molecular Weight |
267.35 g/mol |
IUPAC Name |
3-(pyrrolidin-2-ylmethyl)-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C12H17N3O2S/c16-18(17)14-12-6-2-1-4-10(12)8-15(18)9-11-5-3-7-13-11/h1-2,4,6,11,13-14H,3,5,7-9H2 |
InChI Key |
AKJNSFDDIIHYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2CC3=CC=CC=C3NS2(=O)=O |
Origin of Product |
United States |
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